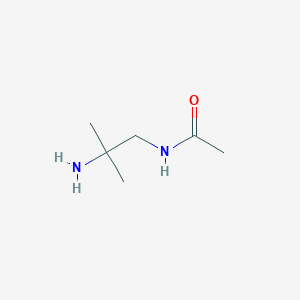

N-(2-amino-2-methylpropyl)acetamide

Description

N-(2-amino-2-methylpropyl)acetamide is an acetamide derivative characterized by a branched alkylamine substituent (2-amino-2-methylpropyl) attached to the acetamide core.

Properties

CAS No. |

87484-88-6 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)acetamide |

InChI |

InChI=1S/C6H14N2O/c1-5(9)8-4-6(2,3)7/h4,7H2,1-3H3,(H,8,9) |

InChI Key |

WSMGYPOPWMINLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-methylpropyl)acetamide typically involves the reaction of acetamide with 2-amino-2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3CONH2+NH2C(CH3)2NH2→CH3CONHCH2C(CH3)2NH2

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-amino-2-methylpropyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Structural Analogues and Substituent Effects

The biological and physical properties of acetamides are heavily influenced by substituents. Below is a comparison of N-(2-amino-2-methylpropyl)acetamide with key analogs:

Key Observations :

- Branched Alkylamine vs. Aryl Groups: The 2-amino-2-methylpropyl group may enhance solubility in polar solvents compared to aromatic substituents (e.g., methoxyphenyl in compound 38) but could reduce membrane permeability due to its hydrophilic amine .

- Electron-Withdrawing Effects: Unlike trichloro-acetamides (), the absence of strong electron-withdrawing groups in this compound likely reduces its electrophilicity, impacting reactivity in nucleophilic environments .

Pharmacological Activities

- Anticancer Activity : Quinazoline-sulfonyl acetamides (e.g., compound 38) show IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells, attributed to sulfonyl group interactions with kinase domains .

- Antimicrobial Activity : Thiazole- and piperazine-linked acetamides (e.g., compounds 47–50) demonstrate gram-positive bacterial and fungal inhibition, likely via disruption of cell wall synthesis .

Implications for this compound: The primary amine group may enable hydrogen bonding with biological targets (e.g., enzymes or DNA), but its lack of aromatic or electron-withdrawing groups could limit broad-spectrum activity without further derivatization.

Data Tables

Table 1: Comparative Pharmacological Profiles

| Compound Type | Target Activity | Mechanism (Inferred) |

|---|---|---|

| Alkylamine-substituted acetamide | Potential enzyme inhibition | Hydrogen bonding via NH₂ group |

| Aryl-sulfonyl acetamide | Anticancer | Kinase inhibition |

| Chlorinated aryl acetamide | Herbicidal | Acetolactate synthase disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.